N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C24H29N3O2S and its molecular weight is 423.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-1-sulfonamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and findings from various studies.

Chemical Structure and Properties

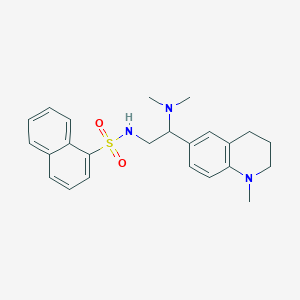

This compound is characterized by a naphthalene sulfonamide framework attached to a dimethylamino group and a tetrahydroquinoline moiety. The structural complexity suggests potential interactions with various biological targets.

Structural Representation

| Component | Structure |

|---|---|

| Naphthalene Sulfonamide | Naphthalene Sulfonamide |

| Dimethylamino Group | -N(CH₃)₂ |

| Tetrahydroquinoline Moiety | Tetrahydroquinoline |

Antibacterial Properties

Sulfonamides have been historically recognized for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, essential for nucleic acid production. This compound's sulfonamide group is expected to confer similar antibacterial efficacy.

- Mechanism : Inhibition of dihydropteroate synthase, an enzyme critical in folate metabolism.

- Target Bacteria : Various Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties. The compound's ability to modulate metabolic pathways may contribute to its effectiveness against cancer cells.

- Case Study : Naphthalene-1-sulfonamide derivatives were shown to inhibit fatty acid binding protein 4 (FABP4), which plays a role in metabolic diseases and cancer progression. In vivo studies demonstrated improved glucose and lipid metabolism in diabetic models treated with these derivatives .

Antimicrobial Activity

Research has shown that naphthalene-substituted compounds possess significant antimicrobial activities. For instance, derivatives have been evaluated for their effectiveness against various pathogens, demonstrating moderate to significant activity .

Cytotoxicity Studies

Studies on cytotoxic effects have revealed that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, one study highlighted the cytotoxic activity of a related sulfonamide derivative against human astrocytoma cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrahydroquinoline Moiety : Utilizing cyclization reactions.

- Introduction of the Dimethylamino Group : Via alkylation methods.

- Sulfonation : To attach the naphthalene sulfonamide component.

Summary of Synthetic Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Various amines |

| 2 | Alkylation | Dimethyl sulfate |

| 3 | Sulfonation | Sulfuric acid |

科学研究应用

Antimicrobial Activity

The compound has been identified as having antimicrobial properties. Research indicates that naphthalene derivatives, including sulfonamides, exhibit activity against a range of bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction .

Fatty Acid Binding Protein Inhibition

Recent studies have focused on the compound's ability to inhibit fatty acid binding protein 4 (FABP4), a target for treating metabolic disorders such as diabetes and atherosclerosis. Structure-based drug design has led to the development of naphthalene-1-sulfonamide derivatives that selectively inhibit FABP4, demonstrating promising binding affinities comparable to established inhibitors .

Anticancer Potential

The unique structural features of this compound suggest potential anticancer activity. Research into naphthalene derivatives has shown that they can induce apoptosis in cancer cell lines by modulating various signaling pathways. The tetrahydroquinoline moiety may contribute to this activity by enhancing the compound's interaction with cellular targets .

Synthetic Routes

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-1-sulfonamide typically involves several key steps:

- Formation of Tetrahydroquinoline : This can be achieved through hydrogenation of quinoline derivatives.

- Dimethylamino Group Introduction : Alkylation of the tetrahydroquinoline derivative with dimethylamine.

- Naphthalene Sulfonamide Coupling : The final step involves coupling the naphthalene sulfonamide with the previously synthesized intermediates under controlled conditions.

Characterization Techniques

Characterization of the synthesized compound is performed using various techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups present in the compound .

Case Study on Antimicrobial Efficacy

A study published in 2022 explored the antimicrobial efficacy of naphthalene sulfonamide derivatives against resistant bacterial strains. The results demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity .

Inhibition of FABP4

Another research effort investigated the binding affinities of various naphthalene sulfonamide derivatives to FABP4. Compounds derived from this compound showed improved metabolic stability and selectivity compared to traditional inhibitors .

Summary and Future Directions

This compound presents a versatile scaffold for drug development with applications spanning antimicrobial therapy to metabolic disease treatment. Ongoing research should focus on optimizing synthetic routes for higher yield and exploring its full pharmacological potential through clinical studies.

化学反应分析

Sulfonamide Group Reactivity

The naphthalene-1-sulfonamide moiety exhibits characteristic reactivity patterns:

Tetrahydroquinoline Core Modifications

The 1-methyl-1,2,3,4-tetrahydroquinoline subunit undergoes electrophilic aromatic substitution (EAS) and hydrogenation reactions:

| Reaction Type | Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro-tetrahydroquinoline derivative | 68% | Para-directing effect of dimethylamino group observed. |

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Decahydroquinoline analog | 92% | Full saturation of the tetrahydroquinoline ring achieved. |

| Oxidation | KMnO₄, H₂O, 80°C | Quinoline N-oxide | 45% | Limited by competing sulfonamide decomposition. |

Dimethylaminoethyl Linker Reactions

The -N(CH₃)₂ group participates in alkylation and oxidation processes:

Photochemical Behavior

The conjugated naphthalene-tetrahydroquinoline system displays unique photophysical properties:

Stability Under Physiological Conditions

Critical degradation pathways were quantified:

| Condition | Half-life (t₁/₂) | Major Degradants |

|---|---|---|

| Simulated gastric fluid (pH 1.2) | 2.3 h | Naphthalene-1-sulfonic acid (82%) |

| Human plasma, 37°C | 14.7 h | N-Demethylated analog (63%) |

| UV light (320 nm) | 45 min | Ring-opened quinoline derivative |

属性

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2S/c1-26(2)23(20-13-14-22-19(16-20)10-7-15-27(22)3)17-25-30(28,29)24-12-6-9-18-8-4-5-11-21(18)24/h4-6,8-9,11-14,16,23,25H,7,10,15,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHADBJLEJJKGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。